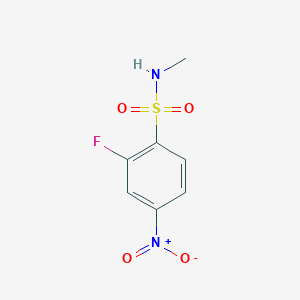![molecular formula C11H20N2O3 B13616732 tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate: is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is known for its potential biological activity and various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine derivative under controlled conditions . The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines .
Scientific Research Applications
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate can be compared with other similar compounds such as:
- tert-butyl methyl (2-(methylamino)ethyl)carbamate
- tert-butyl N-(2-bromoethyl)carbamate
- tert-butyl [2-(methylamino)ethyl]carbamate hydrochloride
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific amido and carbamate functionalities, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methylprop-2-enoylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)9(14)12-6-7-13-10(15)16-11(3,4)5/h1,6-7H2,2-5H3,(H,12,14)(H,13,15) |
InChI Key |
MUFIBEGYHVQNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


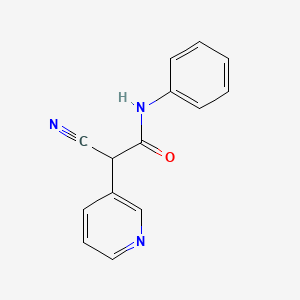
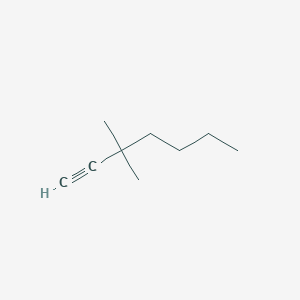
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
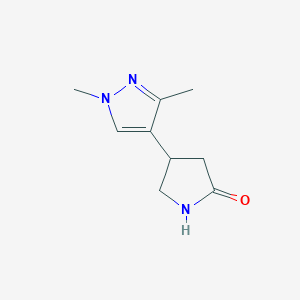
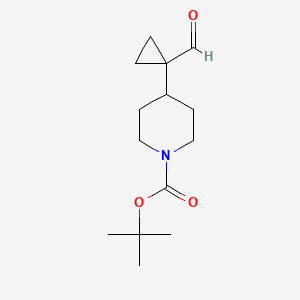
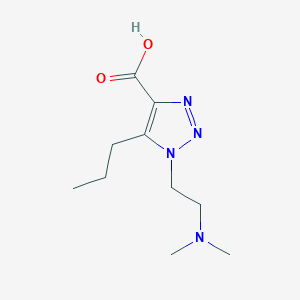
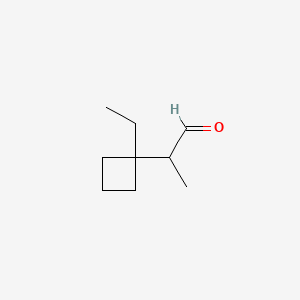

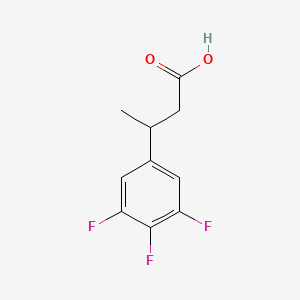
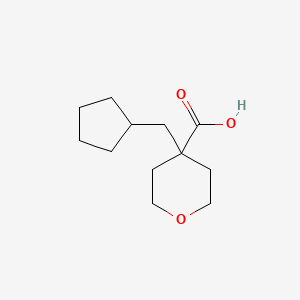
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
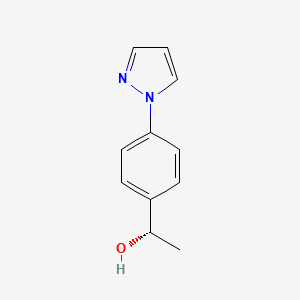
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
